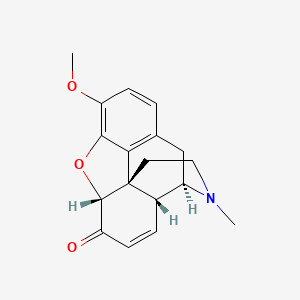
11-Hpete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-HpETE is a hydroperoxy fatty acid.
Applications De Recherche Scientifique
1. Role in Prostaglandin Biosynthesis
11-HPETE, prepared from arachidonic acid, was investigated for its potential role in prostaglandin biosynthesis. Incubations with prostaglandin endoperoxide synthetase from ram seminal vesicles showed that 11-HPETE did not significantly contribute to prostaglandin production. Instead, it was converted primarily to 11-Hydroxy-eicosa-5,8,12,14-tetraenoic acid (11-HETE) (Porter et al., 1980).
2. Synthesis and Structural Study
The synthesis of 11R- and 11S-HETE and 11-HPETE methyl esters from various starting materials was achieved, providing essential compounds for further research. This synthesis and the extensive NMR studies helped in confirming their structures and discussing some conformational properties (Just, Luthe, & Viet, 1983).
3. Effect on Arachidonate Metabolism
Research on human platelets revealed that 12-HPETE, a lipoxygenase product, increases its own production by enhancing lipoxygenase activity. Interestingly, 12-HPETE was found to be more potent than 11-HPETE in this regulatory process. These findings suggest a critical role for HPETE isomers in platelet function and arachidonic acid metabolism (Siegel et al., 1979).
4. Role in Plant Defense and Biochemistry
In potato plants, 11-HPETE was identified as the primary product of lipoxygenase in hairy root cultures, differing from the predominant product in potato tubers. This finding suggests a variance in defense requirements between different parts of the plant, indicating a specialized role for 11-HPETE in plant biochemistry and defense mechanisms (Reddy et al., 1992).
5. Pathway Analysis in Algae
In the brown algae Saccharina angustata, a study proposed a pathway for producing 2(E),4(E)-decadienal from arachidonic acid via 11-HPETE. This research identified intermediates in the pathway, demonstrating the role of 11-HPETE in the production of significant aldehydes through lipoxygenase and hydroperoxide lyase pathways in algae (Boonprab et al., 2019).
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5Z,8Z,12E,14Z)-11-hydroperoxyicosa-5,8,12,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-7-10-13-16-19(24-23)17-14-11-8-6-9-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b9-6-,10-7-,14-11-,16-13+ |
Clé InChI |
PCGWZQXAGFGRTQ-RLZWZWKOSA-N |
SMILES isomérique |
CCCCC/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)OO |
SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO |
SMILES canonique |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO |
Synonymes |
11-HPETE 11-hydroperoxyeicosa-5,8,12,14-tetraenoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




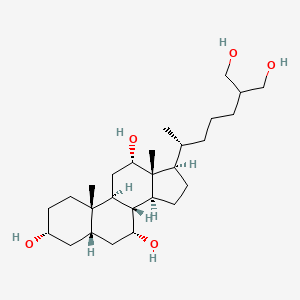
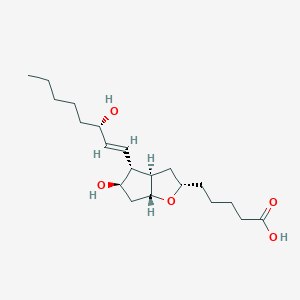

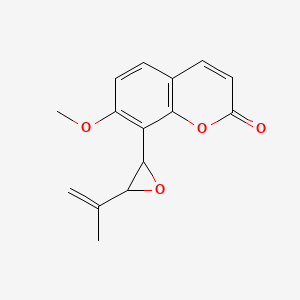
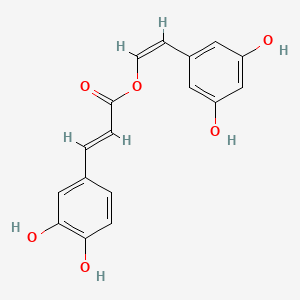
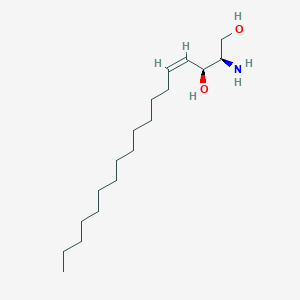
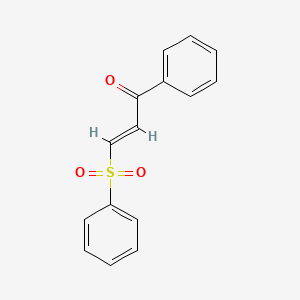
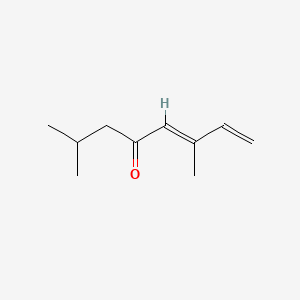
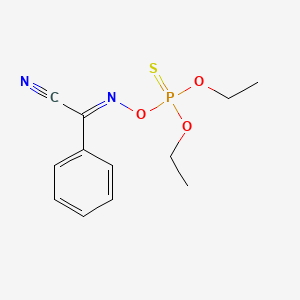
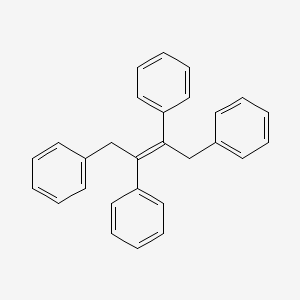
![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)
